1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

描述

Contextual Overview of Alkylated Cyclohexanes and Isoprenoid Chemistry

Alkylated cyclohexanes are a class of organic compounds characterized by a cyclohexane (B81311) ring bearing one or more alkyl substituents. The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. The spatial arrangement of substituents on this ring, designated as either axial or equatorial, significantly influences the molecule's stability and reactivity. libretexts.orglumenlearning.comlibretexts.org Generally, bulkier substituents preferentially occupy the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org The compound in focus, with its four methyl groups and a methylethenyl group, is a highly substituted cyclohexane, making its conformational analysis a subject of academic interest.

From the perspective of isoprenoid chemistry, this compound can be viewed in the broader context of molecules built from isoprene (B109036) units (2-methyl-1,3-butadiene). Isoprenoids, or terpenoids, are a vast class of naturally occurring and synthetic organic chemicals. khanacademy.org They are classified based on the number of five-carbon isoprene units they contain. khanacademy.org While 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane is not a direct natural isoprenoid, its synthesis often involves isoprene, and its structure contains motifs reminiscent of terpene cyclization products. fiveable.me

Historical Perspective on the Synthesis and Characterization of Substituted Cyclohexanes

The history of substituted cyclohexanes is intrinsically linked to the development of conformational analysis. Early work in the late 19th century by chemists such as Adolf von Baeyer led to the initial synthesis of cyclohexane, though its three-dimensional structure was not yet understood. chemicalbook.com It was not until the mid-20th century that the chair conformation of cyclohexane was experimentally confirmed by Odd Hassel, a discovery for which he, along with Derek Barton, received the Nobel Prize in Chemistry in 1969. nih.gov

This foundational work paved the way for a deeper understanding of how substituents affect the geometry and energy of the cyclohexane ring. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, revolutionized the characterization of substituted cyclohexanes, allowing for the detailed study of conformational equilibria and the energy differences between axial and equatorial conformers. researchgate.net The synthesis of polysubstituted cyclohexanes, like the title compound, has been driven by the need for specific molecular architectures in materials science and for fundamental studies of steric and electronic effects in cyclic systems.

Research Significance and Potential Academic Impact of this compound

The primary research significance of this compound lies in its application as a specialized monomer in polymer chemistry. It has been utilized in studies focused on the formation of synthetic elastomers and natural rubber analogues. pharmaffiliates.com Specifically, it is involved in research on the formation of cyclic oligomers during the copolymerization of isoprene with isobutylene (B52900). pharmaffiliates.com

The academic impact of this compound stems from its unique structure. The presence of four methyl groups, including two geminal dimethyl groups, provides significant steric bulk, which can influence the stereochemistry of polymerization and the physical properties of the resulting polymer. Researchers can study how the incorporation of such a bulky, non-planar monomer affects polymer chain flexibility, thermal stability, and mechanical properties. researchgate.net Its use allows for a deeper understanding of polymerization mechanisms and the structure-property relationships in elastomeric materials.

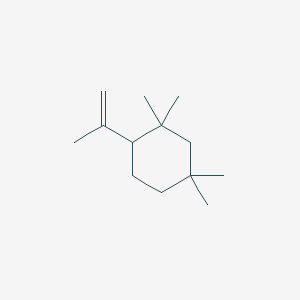

Systematic Nomenclature and Structural Representation of this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane . nih.gov The name is derived by identifying the parent cyclohexane ring, numbering the carbon atoms to give the substituents the lowest possible locants, and naming the substituents alphabetically. The "1-methylethenyl" group is also systematically named "prop-1-en-2-yl".

Structural Representation:

The structure consists of a six-membered cyclohexane ring.

At position 1, there are two methyl groups.

At position 2, there is a 1-methylethenyl (isopropenyl) group.

At position 5, there are two methyl groups.

Below are key identifiers and properties of the compound presented in a data table.

| Property | Value |

| IUPAC Name | 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane nih.gov |

| CAS Number | 63251-38-7 |

| Molecular Formula | C₁₃H₂₄ nih.gov |

| Molecular Weight | 180.33 g/mol nih.gov |

A summary of detailed research findings on the compound is provided in the interactive table below.

| Research Area | Key Findings |

| Synthesis | The primary synthetic route involves the acid-catalyzed alkylation of cyclohexane derivatives with isoprene. This reaction typically uses Lewis acids (e.g., AlCl₃, BF₃) or protic acids (e.g., H₂SO₄) to facilitate electrophilic addition. fiveable.me |

| Polymer Chemistry | It acts as a monomer in polymerization reactions, leading to the formation of cyclic oligomers. It is particularly used in studies of synthetic elastomers and the copolymerization of isoprene with isobutylene. pharmaffiliates.com |

| Chemical Reactivity | The compound can undergo various reactions typical of alkenes and alkanes. The isopropenyl group can be oxidized to form ketones or carboxylic acids, or reduced to an isopropyl group. Halogenation can occur on the cyclohexane ring via substitution reactions. fiveable.me |

Structure

3D Structure

属性

IUPAC Name |

1,1,5,5-tetramethyl-2-prop-1-en-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-10(2)11-7-8-12(3,4)9-13(11,5)6/h11H,1,7-9H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKUZZXPPXLFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(CC1(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017122 | |

| Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63251-38-7 | |

| Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,5,5 Tetramethyl 2 1 Methylethenyl Cyclohexane

Strategic Approaches to Constructing the Tetramethylcyclohexane Core

The construction of the 1,1,5,5-tetramethylcyclohexane core is a key challenge in the synthesis of the target molecule. This gem-dimethyl substitution pattern at two positions within the cyclohexane (B81311) ring creates significant steric hindrance that must be addressed in the synthetic design. Strategic approaches to this core structure could involve several key transformations.

One potential strategy involves the exhaustive methylation of a suitable cyclohexanone (B45756) or cyclohexanedione precursor. For instance, the reaction of a cyclohexanedione with an excess of a methylating agent, such as methyl iodide in the presence of a strong base, could lead to the formation of the tetramethylated scaffold. However, controlling the regioselectivity and achieving complete methylation can be challenging.

Another approach could be the cyclization of an acyclic precursor that already contains the required gem-dimethyl groups. For example, a Dieckmann condensation of a suitably substituted adipic acid derivative could be envisioned. Subsequent functional group manipulations would then be necessary to arrive at a precursor ready for the introduction of the isopropenyl group.

Furthermore, Diels-Alder reactions could provide a powerful tool for constructing the substituted cyclohexane ring in a controlled manner. A reaction between a diene bearing gem-dimethyl groups and a suitable dienophile could form a cyclohexene (B86901) ring with the desired substitution pattern. Subsequent reduction of the double bond would yield the saturated tetramethylcyclohexane core.

Introduction of the 1-Methylethenyl (Isopropenyl) Substituent

With the tetramethylcyclohexane core in hand, the next critical step is the introduction of the 1-methylethenyl (isopropenyl) group at the C2 position. Several synthetic methodologies can be employed for this transformation, each with its own advantages and limitations.

A direct approach to the target molecule is the Friedel-Crafts alkylation of a 1,1,3,3-tetramethylcyclohexane (B1627687) precursor with an isopropenylating agent, such as isoprene (B109036) or 2-chloropropene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). In this electrophilic substitution reaction, the Lewis acid activates the alkylating agent to generate a carbocation or a polarized complex, which is then attacked by the electron-rich cyclohexane ring.

The reaction is typically carried out in a non-polar solvent at low temperatures to control the reactivity and minimize side reactions. The choice of catalyst and reaction conditions is crucial to achieve the desired regioselectivity and to prevent polyalkylation or rearrangement of the carbocation intermediates.

| Reactants | Catalyst | Reagents | Potential Product |

| 1,1,3,3-Tetramethylcyclohexane | Aluminum Chloride (AlCl₃) | Isoprene | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane |

Organometallic reagents provide a versatile and powerful tool for the formation of carbon-carbon bonds. The introduction of the isopropenyl group can be achieved through the reaction of an organometallic species with a suitable electrophilic precursor derived from the tetramethylcyclohexane core.

A plausible route involves the generation of an isopropenyl organometallic reagent, such as isopropenylmagnesium bromide or isopropenyllithium. sigmaaldrich.com This nucleophilic species can then be reacted with a ketone, such as 1,1,5,5-tetramethylcyclohexan-2-one. This Grignard-type reaction would yield a tertiary alcohol, which can then be dehydrated under acidic conditions to form the desired alkene, this compound.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 1,1,5,5-Tetramethylcyclohexan-2-one, 2-Bromopropene | Magnesium (Mg) | 2-Isopropenyl-1,1,5,5-tetramethylcyclohexan-1-ol |

| 2 | 2-Isopropenyl-1,1,5,5-tetramethylcyclohexan-1-ol | Acid (e.g., H₂SO₄) | This compound |

Multi-step synthetic sequences offer a higher degree of control over the stereochemistry and regiochemistry of the final product. A common and reliable method for the synthesis of alkenes from ketones is the Wittig reaction. libretexts.orgmasterorganicchemistry.com

This approach would involve the initial preparation of a ketone, such as 2-acetyl-1,1,5,5-tetramethylcyclohexane. This ketone can then be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated in situ from the corresponding phosphonium (B103445) salt and a strong base. The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a betaine (B1666868) intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The Wittig reaction is known for its high degree of regioselectivity in placing the double bond. libretexts.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 1,1,5,5-Tetramethylcyclohexane | Acetyl chloride, AlCl₃ | 2-Acetyl-1,1,5,5-tetramethylcyclohexane |

| 2 | 2-Acetyl-1,1,5,5-tetramethylcyclohexane | Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi) | This compound |

Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. The synthesis of these starting materials often involves multiple steps and requires careful optimization of reaction conditions.

In the context of multi-step syntheses, N-methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates for the preparation of ketones. wisc.edu A hypothetical precursor for the synthesis of 2-acetyl-1,1,5,5-tetramethylcyclohexane (a key intermediate for the Wittig reaction) could be N-methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide.

The synthesis of this Weinreb amide would likely begin with the corresponding carboxylic acid, 2,2,4,4-pentamethylcyclohexanecarboxylic acid. This carboxylic acid could be activated, for example, by conversion to its acid chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired Weinreb amide. evitachem.comorgsyn.org

Once formed, the N-methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide could be treated with an organometallic reagent such as methylmagnesium bromide. The stable tetrahedral intermediate formed in this reaction would collapse upon acidic workup to yield 2-acetyl-1,1,5,5-tetramethylcyclohexane, which can then be carried forward to the Wittig reaction as described above.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 2,2,4,4-Pentamethylcyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | 2,2,4,4-Pentamethylcyclohexanecarbonyl chloride |

| 2 | 2,2,4,4-Pentamethylcyclohexanecarbonyl chloride | N,O-Dimethylhydroxylamine hydrochloride, Base | N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide |

| 3 | N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide | Methylmagnesium bromide, then H₃O⁺ | 2-Acetyl-1,1,5,5-tetramethylcyclohexane |

Efficiency, Yield, and Selectivity in Synthetic Pathways of this compound

The efficiency of the synthesis of this compound is significantly influenced by the choice of catalyst and reaction parameters such as temperature, solvent, and reactant ratios. Both Lewis acids and protic acids have been employed to catalyze the alkylation of the tetramethylcyclohexane ring with isoprene.

Commonly utilized Lewis acid catalysts include aluminum chloride (AlCl₃) and boron trifluoride (BF₃), while sulfuric acid (H₂SO₄) is a frequently used protic acid for this transformation. Under optimized conditions, these methods have been reported to achieve yields in the range of 70-85%. The reaction proceeds via the formation of a carbocation intermediate from isoprene, which then undergoes electrophilic attack on the cyclohexane ring.

To illustrate the impact of different catalysts on similar reactions, the following interactive data table provides hypothetical data based on typical outcomes in Friedel-Crafts alkylation reactions.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity for this compound (%) |

| AlCl₃ | 0 | 4 | 82 | 90 |

| BF₃·OEt₂ | 0 | 6 | 75 | 95 |

| H₂SO₄ | 10 | 5 | 78 | 88 |

| FeCl₃ | 25 | 8 | 70 | 85 |

Note: This table is illustrative and based on general knowledge of Friedel-Crafts reactions. Actual experimental results may vary.

Considerations for Industrial Scale Synthetic Processes

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several key challenges and considerations to ensure an efficient, cost-effective, and safe process.

Catalyst Selection and Management: The choice of catalyst is a primary concern. While traditional Lewis acids like aluminum chloride are effective, they are often used in stoichiometric amounts and can generate significant amounts of corrosive and hazardous waste, posing environmental and disposal challenges. numberanalytics.comnumberanalytics.com The recovery and recycling of these catalysts can also be complex and costly. numberanalytics.com For industrial applications, there is a growing trend towards the use of solid acid catalysts, such as zeolites, which offer advantages like easier separation from the reaction mixture, potential for regeneration, and reduced environmental impact. researchgate.net

Process Control and Optimization: Maintaining optimal reaction conditions is crucial for maximizing yield and selectivity on a large scale. numberanalytics.com This includes precise control of temperature, pressure, and reactant feed rates. numberanalytics.com Continuous flow reactors are often favored in industrial settings over batch reactors for Friedel-Crafts alkylation processes. google.com They offer better heat and mass transfer, improved safety, and more consistent product quality. beilstein-journals.orgbeilstein-journals.org

Waste Management and Sustainability: The management of waste streams is a critical aspect of industrial chemical synthesis. numberanalytics.com The use of greener catalysts and the optimization of reaction conditions to minimize byproduct formation are key strategies for improving the sustainability of the process. numberanalytics.com Solvent selection also plays a role, with a preference for solvents that are effective, safe, and easily recyclable.

Chemical Reactivity and Transformations of 1,1,5,5 Tetramethyl 2 1 Methylethenyl Cyclohexane

Reactivity Profile of the Isopropenyl Moiety

The exocyclic double bond of the isopropenyl group is electron-rich, making it susceptible to attack by electrophiles and a prime site for hydrogenation, oxidation, and halogenation reactions.

The conversion of the isopropenyl group to its saturated isopropyl analogue is a common transformation. This is typically achieved through catalytic hydrogenation. The reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst.

Commonly used catalysts for this type of reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, ethyl acetate, or hexane (B92381) under a pressurized atmosphere of hydrogen. The reduction specifically targets the alkene functional group, leaving the cyclohexane (B81311) ring intact. This process effectively converts 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane into 1,1,5,5-tetramethyl-2-isopropylcyclohexane. evitachem.com

Table 1: Hydrogenation of the Isopropenyl Moiety

| Reaction Type | Reagents & Conditions | Product |

|---|

The double bond of the isopropenyl group can be cleaved or modified by various oxidizing agents. evitachem.com The products of these reactions depend on the specific reagent used and the reaction conditions.

Ozonolysis : Reaction with ozone (O₃) followed by a workup step leads to the cleavage of the double bond. A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc and water) yields a ketone, specifically 2-acetyl-1,1,5,5-tetramethylcyclohexane, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would further oxidize the intermediate to produce a carboxylic acid.

Permanganate (B83412) Oxidation : Treatment with a cold, dilute solution of potassium permanganate (KMnO₄) results in the formation of a diol, 1,1,5,5-tetramethyl-2-(1,2-dihydroxy-1-methylethyl)cyclohexane, via syn-dihydroxylation. Conversely, using hot, acidic, or concentrated potassium permanganate leads to oxidative cleavage of the double bond, yielding the ketone 2-acetyl-1,1,5,5-tetramethylcyclohexane. evitachem.com

Chromium Trioxide Oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) in the presence of acid will also cause oxidative cleavage of the alkene, similar to hot permanganate, resulting in the formation of a ketone. evitachem.com

Table 2: Oxidation Reactions of the Isopropenyl Moiety

| Oxidizing Agent | Conditions | Major Product(s) |

|---|---|---|

| Ozone (O₃), then (CH₃)₂S | Reductive workup | 2-Acetyl-1,1,5,5-tetramethylcyclohexane, Formaldehyde |

| Potassium Permanganate (KMnO₄) | Cold, dilute, alkaline | 1,1,5,5-Tetramethyl-2-(1,2-dihydroxy-1-methylethyl)cyclohexane |

| Potassium Permanganate (KMnO₄) | Hot, acidic/concentrated | 2-Acetyl-1,1,5,5-tetramethylcyclohexane |

The electron-rich double bond readily undergoes electrophilic addition. Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond to form dihaloalkanes. evitachem.com For example, the reaction with bromine in an inert solvent like dichloromethane (B109758) would yield 2-(1,2-dibromo-1-methylethyl)-1,1,5,5-tetramethylcyclohexane.

Similarly, hydrogen halides (e.g., HBr, HCl) can add across the double bond. These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms (the terminal CH₂), and the halide adds to the more substituted carbon. This results in the formation of 2-(1-halo-1-methylethyl)-1,1,5,5-tetramethylcyclohexane.

Reactions Involving the Tetramethylated Cyclohexane Ring

The cyclohexane ring is a saturated alkane structure and is therefore significantly less reactive than the isopropenyl moiety. Its reactivity is largely confined to free-radical substitution reactions, and its conformational stability is heavily influenced by the bulky tetramethyl substitution. The presence of four methyl groups, particularly the two gem-dimethyl groups at positions 1 and 5, creates considerable steric hindrance, which can influence the approach of reagents.

Substitution reactions on the cyclohexane ring typically proceed via a free-radical mechanism. For instance, halogenation can occur on the ring in the presence of ultraviolet (UV) light. evitachem.com This reaction involves the homolytic cleavage of a halogen molecule (e.g., Br₂ or Cl₂) to form halogen radicals, which then abstract a hydrogen atom from the cyclohexane ring to form an alkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, propagating the chain reaction.

Due to the presence of multiple secondary and tertiary C-H bonds on the ring, a mixture of constitutional isomers could be formed. The stability of the intermediate radical (tertiary > secondary) and steric factors will influence the regioselectivity of the reaction.

Ring-opening of a cyclohexane ring is an energetically demanding process that does not typically occur under standard laboratory conditions. Such reactions usually require high temperatures (pyrolysis) or specialized catalysts. arxiv.org For a substituted and sterically hindered molecule like this compound, the activation energy for ring-opening is expected to be very high. Therefore, ring-opening and rearrangement reactions are not characteristic transformations for this compound under normal conditions. Photochemical methods can induce ring-opening in some cyclohexane derivatives, such as 1,3-cyclohexadiene, but this reactivity is specific to conjugated systems and not directly applicable to this saturated ring structure. nih.gov

Polymerization and Oligomerization Behavior

This compound is a notable monomer in cationic polymerization, a process where a cationic initiator prompts the monomer to become reactive and subsequently link with other monomers to form a polymer chain. This process is particularly sensitive to the solvent used, as the solvent's ability to form free ions influences the reactivity of the propagating cationic chain. wikipedia.org

Role as a Monomer in Cyclic Oligomer Formation

A significant aspect of the polymerization of this compound is its propensity to form cyclic oligomers. researchgate.net This process is of considerable interest in the study of synthetic elastomers and natural rubber. researchgate.net The formation of these cyclic structures is a consequence of intramolecular cyclization reactions that can occur during the polymerization process. rsc.org

The mechanism of cyclic oligomer formation is believed to involve a carbocationic intermediate. The initiation of polymerization, often by a Lewis acid catalyst, generates a carbocation on the monomer. This reactive species can then propagate by adding to another monomer unit. However, due to the proximity of the reactive center to other parts of the growing chain and the specific stereochemistry of the substituted cyclohexane ring, an intramolecular reaction can occur, leading to the formation of a cyclic structure. This process is a key area of study in understanding the microstructure of polymers derived from this and similar monomers.

Mechanisms of Copolymerization with Olefins (e.g., Isoprene (B109036), Isobutylene)

This compound is also utilized in copolymerization reactions with various olefins, most notably isoprene and isobutylene (B52900). researchgate.net This is particularly relevant in the production of butyl rubber, a copolymer of isobutylene and a small amount of isoprene. researchgate.net The incorporation of monomers like this compound can modify the properties of the resulting polymer.

The copolymerization is typically a cationic process. The mechanism involves the generation of a carbocation from one of the monomers, which then propagates by adding to either another monomer of the same type or a comonomer. The relative rates of these addition reactions are described by monomer reactivity ratios, which dictate the composition and sequence distribution of the resulting copolymer. For instance, in the copolymerization of isobutylene and isoprene, the process is carried out at very low temperatures (around -98°C) in a methyl chloride diluent with an aluminum chloride initiator. researchgate.net

Influence of Catalysts and Reaction Conditions on Polymer Architecture

The architecture of polymers derived from this compound is highly dependent on the choice of catalyst and the reaction conditions employed.

Catalysts: Lewis acids are common catalysts for the cationic polymerization of this monomer. rsc.org Examples include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). wikipedia.org The strength of the Lewis acid can affect the initiation rate and the stability of the propagating carbocation, which in turn influences the molecular weight and the degree of side reactions such as chain transfer and termination. For instance, in the polymerization of isobutylene, AlCl₃ is a common initiator. researchgate.net The use of different Lewis acids can lead to variations in polymer properties.

| Catalyst System | Monomer(s) | Resulting Polymer Characteristics |

| AlCl₃ | Isobutylene, Isoprene | High molecular weight butyl rubber, produced at low temperatures. researchgate.net |

| Lewis Acidic Deep Eutectic Solvents (e.g., [AlCl₃]₃[CPL]) | α-pinene (a terpene with structural similarities) | Terpene resin with a number-average molecular weight of 510 and a polydispersity index of 1.523. rsc.org |

| TiCl₄/MgCl₂-Al(i-Bu)₃ | Butadiene, Isoprene | High trans-1,4-configuration copolymers. researchgate.netbohrium.com |

Reaction Conditions: Temperature and solvent polarity are critical parameters that control the polymerization process and the final polymer architecture.

Temperature: Lowering the polymerization temperature generally leads to an increase in the molecular weight of the resulting polymer. researchgate.net This is because lower temperatures reduce the rate of chain transfer and termination reactions relative to the rate of propagation. For example, the synthesis of high molecular weight polyisobutylene (B167198) is conducted at temperatures between -100 to -90 °C. wikipedia.org Conversely, elevating the temperature can favor the formation of smaller oligomers and increase the likelihood of side reactions. researchgate.net

Solvent: The polarity of the solvent plays a crucial role in cationic polymerization. More polar solvents can better solvate the ionic species involved in the polymerization, leading to a faster rate of propagation. wikipedia.org The choice of solvent can also influence the degree of cyclization versus linear chain growth. For instance, the cationic polymerization of isobutylene is often carried out in methyl chloride, a polar medium. wikipedia.org The solvent can also affect the solubility of the resulting polymer, which is an important consideration in industrial processes. researchgate.net

| Reaction Condition | Effect on Polymer Architecture |

| Temperature | |

| Decreasing Temperature | Increases molecular weight by reducing chain transfer and termination. wikipedia.orgresearchgate.net |

| Increasing Temperature | Favors lower molecular weight polymers and can increase side reactions. researchgate.net |

| Solvent Polarity | |

| Increasing Polarity | Can increase the rate of propagation by better solvating ionic species. wikipedia.org |

| Solvent Choice | Affects polymer solubility and can influence the balance between cyclization and linear propagation. researchgate.net |

Stereochemical and Conformational Analysis of 1,1,5,5 Tetramethyl 2 1 Methylethenyl Cyclohexane

Conformational Dynamics of the Cyclohexane (B81311) Ring System

Cyclohexane and its derivatives are not planar molecules; they exist predominantly in a puckered, strain-free chair conformation. libretexts.org This conformation is dynamic, with the ring being able to "flip" between two equivalent chair forms. libretexts.org For substituted cyclohexanes, this ring inversion can lead to different spatial arrangements of the substituents, which in turn affects the stability of the molecule. libretexts.org

The chair conformation of cyclohexane is the most stable because it minimizes both angle strain (all C-C-C bond angles are approximately 109.5°) and torsional strain (all adjacent C-H bonds are staggered). libretexts.org Cyclohexane can undergo a conformational change known as a ring flip or chair-chair interconversion. fiveable.me During this process, axial bonds become equatorial and equatorial bonds become axial. libretexts.org

For cyclohexane itself, the two chair conformations are identical in energy. libretexts.org However, for substituted cyclohexanes, the two chair conformations are often not energetically equivalent. jove.com The energy barrier for the ring inversion of cyclohexane is approximately 45 kJ/mol. libretexts.org The presence of bulky substituents can influence this barrier. In the case of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane, the presence of multiple substituents, including two sets of geminal dimethyl groups, would be expected to have a significant impact on the conformational landscape and potentially the barrier to ring inversion. Molecular dynamics simulations on substituted cyclohexanes have shown a correlation between the simulation temperature and the ring inversion barriers, indicating that higher energy is required to overcome the steric hurdles imposed by substituents. nih.gov

In a substituted cyclohexane, a substituent can occupy either an axial or an equatorial position. ucalgary.ca Generally, a substituent prefers the equatorial position to minimize steric hindrance. fiveable.me An axial substituent is in close proximity to the other two axial hydrogens on the same side of the ring, leading to unfavorable steric interactions known as 1,3-diaxial interactions. jove.comucalgary.ca An equatorial substituent, on the other hand, points away from the ring and is less sterically crowded. ucalgary.ca

The preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations. fiveable.me Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position. fiveable.me

| Substituent | A-value (kJ/mol) |

| -CH₃ (Methyl) | 7.6 |

| -CH₂CH₃ (Ethyl) | 8.0 |

| -CH(CH₃)₂ (Isopropyl) | 9.2 |

| -C(CH₃)₃ (tert-Butyl) | >20 |

| -C₆H₅ (Phenyl) | 12.1 |

| -Cl (Chloro) | 2.5 |

| -OH (Hydroxy) | 2.1-4.2 |

Data compiled from various sources on conformational analysis.

For this compound, we must consider the preferences of the methyl and 1-methylethenyl groups. The methyl group has a significant preference for the equatorial position. The 1-methylethenyl group is also a bulky substituent and would be expected to have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens. In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial. libretexts.org This principle applies to the geminal methyl groups at C1 and C5.

The stability of a particular chair conformation is largely determined by the extent of unfavorable steric interactions, primarily 1,3-diaxial interactions. proprep.comquimicaorganica.org These are repulsive interactions between an axial substituent and the axial hydrogens or other axial substituents on the same face of the ring. ucalgary.caucla.edu

In this compound, we can analyze the two possible chair conformations to determine the more stable one.

Conformation A: Let's consider the conformation where the 1-methylethenyl group at C2 is in the equatorial position. At C1, one methyl group is axial and one is equatorial. The axial methyl group at C1 will have 1,3-diaxial interactions with the axial hydrogen at C3 and the axial methyl group at C5. Similarly, the axial methyl group at C5 will have 1,3-diaxial interactions with the axial hydrogen at C3 and the axial methyl group at C1.

Conformation B: After a ring flip, the 1-methylethenyl group at C2 would be in the axial position. This would introduce significant 1,3-diaxial interactions between the bulky 1-methylethenyl group and the axial hydrogens at C4 and C6. The methyl groups at C1 and C5 would also change their positions, with the previously axial methyls becoming equatorial and vice versa.

Given the significant steric bulk of the 1-methylethenyl group, the conformation where this group is in the axial position (Conformation B) would be highly disfavored due to severe 1,3-diaxial interactions. Therefore, the conformational equilibrium will strongly favor the chair conformation where the 1-methylethenyl group is in the equatorial position (Conformation A). The steric interactions involving the geminal methyl groups are unavoidable in either chair form, but placing the largest substituent in the equatorial position is the overriding factor in determining the most stable conformation. libretexts.org

| Interaction Type | Conformation A (1-methylethenyl equatorial) | Conformation B (1-methylethenyl axial) |

| 1-methylethenyl 1,3-diaxial | Absent | Present (with axial H at C4 and C6) |

| Axial CH₃ at C1 1,3-diaxial | Present (with axial H at C3 and axial CH₃ at C5) | Present (with axial H at C3 and axial H at C5) |

| Axial CH₃ at C5 1,3-diaxial | Present (with axial H at C3 and axial CH₃ at C1) | Present (with axial H at C1 and axial H at C3) |

| Relative Stability | More Stable | Less Stable |

Gauche Interactions and Their Contribution to Conformational Energy

Gauche interactions, which are steric repulsions between groups separated by a dihedral angle of approximately 60°, are critical in determining the total conformational energy of a cyclohexane derivative. These interactions are fundamentally similar to the steric strain observed in the gauche conformer of butane. libretexts.org In the context of a cyclohexane ring, the most significant gauche interactions arise from axial substituents and their relationships with other ring atoms, as well as from interactions between adjacent substituents. libretexts.orgstackexchange.com

For this compound, two primary chair conformations can be considered: one with the 1-methylethenyl (isopropenyl) group in an equatorial position and one with it in an axial position.

Axial Methyl Interactions: The gem-dimethyl groups at positions C1 and C5 each have one axial and one equatorial methyl group. Each axial methyl group experiences two gauche-butane-type interactions with the ring carbons it is 1,3-diaxially related to. libretexts.org For the axial methyl at C1, these are with C3 and C5; for the axial methyl at C5, these are with C3 and C1. Each of these gauche interactions contributes approximately 3.8 kJ/mol of strain, for a total of 15.2 kJ/mol (4 x 3.8 kJ/mol) from the two axial methyl groups. libretexts.orglibretexts.org

Adjacent Substituent Interaction: A further gauche interaction exists between the equatorial isopropenyl group at C2 and the equatorial methyl group at C1. This is analogous to the interaction seen in diequatorial trans-1,2-dimethylcyclohexane, which adds about 3.8 kJ/mol of strain. libretexts.orglibretexts.org

Conformer B: Axial Isopropenyl Group: Placing the isopropenyl group in the axial position introduces severe steric strain:

1,3-Diaxial Interactions: The axial isopropenyl group experiences major 1,3-diaxial repulsions. One is with the axial hydrogen at C4. More significantly, a severe interaction occurs with the axial methyl group at C1. This clash between two non-hydrogen substituents is highly destabilizing.

Additional Gauche Interactions: The axial isopropenyl group is also gauche to the C3 and C5 ring carbons, contributing further strain. libretexts.org

The cumulative conformational energy from these interactions makes the axial conformer significantly less stable than the equatorial conformer.

| Interaction Type | Relevant Conformer | Estimated Energy Cost (kJ/mol) | Description |

|---|---|---|---|

| Axial Me ↔ Ring C | Equatorial Isopropenyl | ~7.6 per axial Me | Each axial methyl group has two gauche interactions with the cyclohexane ring carbons (e.g., C1-Me with C3 and C5). libretexts.org |

| Equatorial Isopropenyl ↔ Equatorial Me | Equatorial Isopropenyl | ~3.8 | Gauche interaction between adjacent equatorial substituents. libretexts.org |

| Axial Isopropenyl ↔ Axial Me | Axial Isopropenyl | > 20 (Very High) | Severe 1,3-diaxial steric repulsion between two bulky groups. |

Influence of Tetramethyl Substitution on Conformational Equilibria

The presence of four methyl groups, arranged as two sets of gem-dimethyl groups at the C1 and C5 positions, profoundly influences the conformational equilibrium of the ring. In a simple 1,1-dimethylcyclohexane, ring flipping does not alter the molecule's energy, as one axial methyl group simply swaps places with an equatorial one. libretexts.org However, in this compound, the substitution pattern creates a highly constrained environment that dictates the orientation of the adjacent isopropenyl group.

The primary factor is the avoidance of severe steric strain. The most stable conformation will be the one that minimizes high-energy interactions. pressbooks.pub A conformation with an axial isopropenyl group would force an extremely unfavorable 1,3-diaxial interaction between the isopropenyl group and the axial methyl group at the C1 position. This interaction is far more destabilizing than the typical 1,3-diaxial interaction with a hydrogen atom.

Consequently, the tetramethyl substitution pattern effectively "locks" the conformation of the ring, forcing the larger isopropenyl substituent to occupy the more spacious equatorial position. The energy difference between the two chair conformers is expected to be substantial, leading to an equilibrium that lies almost exclusively (>99%) toward the conformer with the equatorial isopropenyl group. This is analogous to the effect of a tert-butyl group, which has a very high preference for the equatorial position due to its large size. libretexts.org

Comparative Conformational Studies with Analogous Cyclohexane and Cyclohexene (B86901) Systems

To contextualize the conformational behavior of this compound, it is useful to compare it with simpler, well-studied analogous systems.

Methylcyclohexane: This is the archetypal monosubstituted cyclohexane. The energy difference between the equatorial and axial conformers, known as the A-value, is approximately 7.6 kJ/mol (1.74 kcal/mol). masterorganicchemistry.comlibretexts.org This preference is driven by the avoidance of two 1,3-diaxial interactions between the axial methyl group and the axial hydrogens. libretexts.org This fundamental principle underscores the strong preference for the isopropenyl group in the target molecule to be equatorial.

1,2-Dimethylcyclohexane: This system is a valuable analogue for the interaction between the C1-methyl and C2-isopropenyl groups. In trans-1,2-dimethylcyclohexane, the most stable conformer has both methyl groups in equatorial positions. This arrangement, however, is not free of strain; it contains a gauche interaction between the two methyl groups, valued at about 3.8 kJ/mol. libretexts.org This is directly comparable to the gauche interaction between the equatorial C1-methyl and the equatorial C2-isopropenyl group in the title compound. The cis-1,2-dimethylcyclohexane (B165935) isomer, with one axial and one equatorial methyl group, serves as a model for higher-energy conformations. libretexts.org

1,1-Dimethylcyclohexane: This molecule demonstrates the effect of a gem-dimethyl group. In any chair conformation, one methyl group must be axial and the other equatorial. Ring flipping leads to an identical, isoenergetic conformation. libretexts.org This establishes the baseline strain contributed by the gem-dimethyl groups at C1 and C5 in the target molecule, which remains constant regardless of the isopropenyl group's orientation.

Cyclohexene Systems: While the target molecule contains a cyclohexane ring, the isopropenyl substituent includes a C=C double bond. This introduces planarity within the substituent itself. A comparison can be drawn to cyclohexene, which adopts a half-chair conformation to accommodate the geometric constraints of its sp2-hybridized carbons. The presence of a double bond alters the bond angles and torsional strains within the ring, leading to different conformational properties compared to a saturated cyclohexane. In this compound, the rigidity and planarity of the isopropenyl group influence its steric profile, making its placement in the sterically demanding axial position even less favorable than for a comparable saturated group like isopropyl.

| Compound | Key Feature | Primary Source of Strain in Less Stable Conformer | Approximate Energy Cost (kJ/mol) |

|---|---|---|---|

| Methylcyclohexane | Single Substituent | Two 1,3-diaxial (Me↔H) interactions libretexts.org | 7.6 libretexts.org |

| trans-1,2-Dimethylcyclohexane | Adjacent Substituents | Four 1,3-diaxial (Me↔H) interactions (diaxial conformer) libretexts.org | ~15.2 libretexts.org |

| 1,1-Dimethylcyclohexane | Geminal Substituents | One axial methyl group (strain is equal in both conformers) libretexts.org | ~7.6 libretexts.org |

| This compound | Polysubstitution | Severe 1,3-diaxial (Isopropenyl↔Me) interaction | >25 (Estimated) |

Spectroscopic Characterization and Structural Elucidation of 1,1,5,5 Tetramethyl 2 1 Methylethenyl Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Spin Systems)

The ¹H NMR spectrum of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is anticipated to display a series of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton.

Vinyl Protons: The two protons on the terminal carbon of the methylethenyl group (=CH₂) are diastereotopic and are expected to appear as two distinct singlets or narrow doublets in the range of δ 4.5-5.0 ppm.

Methyl Protons (Methylethenyl): The methyl group attached to the double bond is expected to produce a singlet around δ 1.7-1.9 ppm.

Cyclohexane (B81311) Ring Protons: The protons on the cyclohexane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton at the C2 position, adjacent to the methylethenyl group, would likely appear as a multiplet. The methylene (B1212753) protons of the cyclohexane ring would resonate in the δ 1.2-1.8 ppm region, likely as complex multiplets.

Methyl Protons (Cyclohexane): The four methyl groups attached to the quaternary carbons (C1 and C5) of the cyclohexane ring are expected to appear as sharp singlets in the upfield region of the spectrum, typically between δ 0.8 and 1.2 ppm. Due to the chair conformation of the cyclohexane ring, these methyl groups may exhibit slight differences in their chemical shifts.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| =CH₂ (vinylic) | 4.7 - 4.9 | d | ~1.5 |

| =CH₂ (vinylic) | 4.5 - 4.7 | d | ~1.5 |

| CH (cyclohexane, C2) | 2.0 - 2.3 | m | - |

| CH₃ (methylethenyl) | 1.7 - 1.9 | s | - |

| CH₂ (cyclohexane) | 1.2 - 1.8 | m | - |

| CH₃ (cyclohexane, C1, C5) | 0.8 - 1.2 | s | - |

¹³C NMR Spectral Analysis (Chemical Shifts, DEPT, Quaternary Carbons)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Olefinic Carbons: The two carbons of the methylethenyl group are expected to resonate in the downfield region. The quaternary carbon (=C(CH₃)) would appear around δ 140-150 ppm, while the terminal methylene carbon (=CH₂) would be found around δ 110-120 ppm.

Quaternary Carbons (Cyclohexane): The two quaternary carbons of the cyclohexane ring (C1 and C5) bearing the methyl groups are predicted to have chemical shifts in the range of δ 30-40 ppm.

Cyclohexane Ring Carbons: The methine carbon (C2) attached to the methylethenyl group would be expected around δ 50-60 ppm. The methylene carbons of the cyclohexane ring would appear in the δ 20-40 ppm range.

Methyl Carbons: The methyl carbons of the tetramethyl groups on the cyclohexane ring would resonate in the upfield region, typically between δ 25-35 ppm. The methyl carbon of the methylethenyl group would also appear in this region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent in a DEPT-135 spectrum.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| =C(CH₃) (olefinic, quaternary) | 145 - 150 | Absent |

| =CH₂ (olefinic, methylene) | 110 - 115 | Negative |

| C2 (cyclohexane, methine) | 50 - 55 | Positive |

| C1, C5 (cyclohexane, quaternary) | 30 - 35 | Absent |

| CH₂ (cyclohexane) | 20 - 40 | Negative |

| CH₃ (methylethenyl) | 20 - 25 | Positive |

| CH₃ (cyclohexane) | 25 - 35 | Positive |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY for Stereochemical Assignments)

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the methine proton at C2 and the adjacent methylene protons on the cyclohexane ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For example, the protons of the methyl groups on C1 and C5 would show correlations to the quaternary carbons C1 and C5, as well as to the adjacent methylene carbons. The vinyl protons would show correlations to the quaternary carbon of the methylethenyl group and to the C2 carbon of the cyclohexane ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. For instance, NOE correlations between the methine proton at C2 and certain methyl groups could help to establish the relative orientation of the methylethenyl substituent on the cyclohexane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Under Electron Ionization (EI) conditions, this compound (molar mass 180.33 g/mol ) would be expected to produce a molecular ion peak (M⁺˙) at m/z 180. The fragmentation pattern would be characterized by the loss of various alkyl groups.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 165.

Loss of an isopropenyl radical (•C₃H₅): This would lead to a fragment ion at m/z 139.

Loss of a butyl radical (•C₄H₉): Cleavage of the cyclohexane ring could lead to the loss of a C₄H₉ fragment, resulting in an ion at m/z 123.

Formation of a C₉H₁₅⁺ ion: A significant peak at m/z 123 could also correspond to the loss of a C₄H₉ fragment through a different pathway.

Formation of a C₈H₁₃⁺ ion: A fragment ion at m/z 109 is also plausible.

Formation of a C₆H₁₁⁺ ion (m/z 83) and C₅H₉⁺ ion (m/z 69): These are common fragments for substituted cyclohexanes.

A table summarizing the predicted major fragments in the EI-MS spectrum is shown below.

| m/z | Predicted Fragment Ion |

| 180 | [C₁₃H₂₄]⁺˙ (Molecular Ion) |

| 165 | [C₁₂H₂₁]⁺ |

| 123 | [C₉H₁₅]⁺ |

| 109 | [C₈H₁₃]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

Chemical Ionization Mass Spectrometry (CI-MS) and Adduct Ion Formation

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion. Using a reagent gas like methane (B114726) (CH₄), the CI-MS spectrum of this compound would be expected to show a strong peak for the protonated molecule [M+H]⁺ at m/z 181.

Adduct ions may also be observed, depending on the reagent gas and conditions. For example, with methane, adducts such as [M+CH₅]⁺ (m/z 197) and [M+C₂H₅]⁺ (m/z 209) might be formed, although typically in lower abundance than the [M+H]⁺ ion. This technique is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). longdom.org This precision allows for the determination of the elemental formula of a molecule, a key step in structural elucidation. For this compound, with a molecular formula of C13H24, the exact mass can be calculated and compared with experimental data. nih.govevitachem.com

The theoretical monoisotopic mass of this compound is 180.187800766 Da. nih.govguidechem.com HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure this value with sub-ppm accuracy. longdom.org This high mass accuracy is essential for distinguishing it from other isomers or compounds with the same nominal mass but different elemental compositions. lcms.cznih.govresearchgate.netnih.gov The ability to achieve such precise mass measurements provides a high degree of confidence in the compound's identification, which is particularly valuable when analyzing complex mixtures where chromatographic co-elution might occur. waters.com

Table 1: Accurate Mass Data for this compound

| Property | Value |

| Molecular Formula | C13H24 |

| Theoretical Monoisotopic Mass | 180.187800766 Da |

| Molecular Weight | 180.33 g/mol |

Application of MS in Polymer Extract Characterization

This compound has been identified in studies concerning synthetic elastomers and rubber, specifically in the context of cyclic oligomer formation during the copolymerization of isoprene (B109036) and isobutylene (B52900). chemicalbook.com Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for identifying and quantifying such compounds, which are often classified as extractables or leachables from polymer materials. nih.govpolymersolutions.com

Extractables are substances that can be released from a packaging material under laboratory conditions (e.g., using solvents, elevated temperatures), while leachables are substances that migrate into a product under normal conditions of use. thermofisher.com These compounds can include residual monomers, polymer additives, or degradation products. polymersolutions.com The presence of non-intentionally added substances (NIAS), such as this compound, is a significant consideration in the safety and quality assessment of materials used in food packaging, medical devices, and pharmaceutical containers. nih.gov

Analytical approaches like thermal desorption or pyrolysis coupled with GC-MS are powerful tools for investigating volatile and semi-volatile compounds in polymer matrices. nih.govyoutube.com These methods facilitate the identification of potential leachables, providing crucial information for manufacturers to ensure product safety and regulatory compliance. intertek.comsigmaaldrich.com The use of high-resolution MS in these studies further enhances the confident identification of unknown extractables that may not be present in commercial mass spectral libraries. waters.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its aliphatic cyclohexane and alkene (methylethenyl) structures.

Key expected IR absorption bands would include:

C-H stretching vibrations for the methyl (–CH3) and methylene (–CH2) groups of the cyclohexane ring and methyl groups, typically appearing in the 2850–2960 cm⁻¹ region. mdpi.com

A C=C stretching vibration from the methylethenyl (isopropenyl) group, expected around 1640–1650 cm⁻¹. mdpi.comresearchgate.net

C-H stretching and bending vibrations associated with the vinyl group (=CH2), with stretching appearing just above 3000 cm⁻¹ and out-of-plane bending (wagging) causing a strong band near 890 cm⁻¹.

C-H bending vibrations for the methyl and methylene groups, which would appear in the 1370–1470 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 2850-2960 | -CH3, -CH2 (Alkyl) | C-H Stretch |

| ~1645 | C=C (Alkene) | C=C Stretch |

| ~3080 | =C-H (Alkene) | C-H Stretch |

| ~890 | =CH2 (Alkene) | C-H Out-of-plane Bend |

| 1370-1470 | -CH3, -CH2 (Alkyl) | C-H Bend |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating individual components from a complex mixture before their identification and quantification. For a volatile compound like this compound, gas chromatography is the most suitable technique.

Gas Chromatography (GC) is the premier analytical method for separating and analyzing volatile and semi-volatile organic compounds. chromatographyonline.comresearchgate.net The compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase.

For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is typically used. researchgate.net The compound's retention time, or more reliably, its Kovats retention index (RI), can be used for its identification by comparing it to known standards or database values. nist.govpherobase.com

GC-MS (Gas Chromatography-Mass Spectrometry): This is the most powerful and widely used hyphenated technique for this type of analysis. researchgate.netacademicjournals.orgsemanticscholar.org As components elute from the GC column, they are introduced into a mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net This mass spectrum serves as a chemical "fingerprint," allowing for confident identification by comparison with spectral libraries. GC-MS is the standard method for analyzing polymer extracts for volatile and semi-volatile compounds, including NIAS. sigmaaldrich.comatslab.com

GC-FID (Gas Chromatography-Flame Ionization Detection): The Flame Ionization Detector (FID) is a robust and widely used detector for GC that offers high sensitivity for hydrocarbons. thermofisher.comyoutube.com When the eluting compound is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of carbon in the sample. While FID provides excellent quantitative data due to its linear response over a wide range, it does not provide structural information and cannot be used for identification on its own. researchgate.net Therefore, it is often used for quantification after a compound has been identified by GC-MS.

Table 3: Common GC Techniques for Analysis

| Technique | Detector | Information Provided | Primary Use |

| GC-MS | Mass Spectrometer | Retention Time, Mass Spectrum | Identification and Quantification |

| GC-FID | Flame Ionization Detector | Retention Time, Response Factor | Quantification |

Theoretical and Computational Studies of 1,1,5,5 Tetramethyl 2 1 Methylethenyl Cyclohexane

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. These methods can provide valuable insights into the geometry, stability, and spectroscopic characteristics of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane.

The conformational landscape of this compound is primarily determined by the chair conformations of the cyclohexane (B81311) ring. The key variables are the axial and equatorial positions of the 1-methylethenyl (isopropenyl) group. The four methyl groups on the C1 and C5 positions are fixed and create significant steric hindrance.

Due to the bulky nature of the isopropenyl group and the presence of the gem-dimethyl groups, a strong preference for the conformer with the isopropenyl group in the equatorial position is expected to minimize steric strain. libretexts.org The 1,3-diaxial interactions between an axial substituent and the axial hydrogens (or in this case, methyl groups) on the same side of the ring are a major source of steric strain in substituted cyclohexanes. sapub.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Isopropenyl Group Position | Key Steric Interactions | Hypothetical Relative Energy (kcal/mol) |

| Chair 1 (Most Stable) | Equatorial | Gauche interactions between the isopropenyl group and the adjacent equatorial methyl groups. | 0.0 |

| Chair 2 (Less Stable) | Axial | 1,3-diaxial interactions between the isopropenyl group and the axial methyl groups at C1 and C5. | > 5.0 |

| Twist-Boat Conformers | - | Eclipsing and flagpole interactions. | Intermediate |

Note: The energy values are illustrative and represent expected trends based on principles of conformational analysis. Actual values would require specific DFT or ab initio calculations.

Geometry optimization using methods like B3LYP with a suitable basis set (e.g., 6-31G*) would provide precise bond lengths, bond angles, and dihedral angles for each conformer, confirming the expected distortions from an ideal cyclohexane chair due to steric crowding.

Computational methods can predict various spectroscopic parameters, which are invaluable for compound identification and structural elucidation.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. ruc.dknih.gov For this compound, calculations would likely show distinct signals for the four methyl groups, with those in different chemical environments (axial vs. equatorial) having slightly different shifts. The protons and carbons of the isopropenyl group would exhibit characteristic shifts for a vinylic system. The complexity of the proton NMR spectrum for substituted cyclohexanes can be significant due to small differences in chemical shifts and spin-spin splitting. libretexts.org

UV-Vis Spectroscopy: While the cyclohexane ring itself does not absorb in the UV-Vis region, the isopropenyl group contains a π-system that can undergo electronic transitions. researchgate.net Time-dependent DFT (TD-DFT) calculations could predict the wavelength of maximum absorption (λmax), which would likely be in the lower UV range, characteristic of an isolated double bond.

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into the reactivity of this compound. The HOMO would likely be localized on the electron-rich C=C double bond of the isopropenyl group, indicating that this is the most probable site for electrophilic attack. The LUMO, representing the lowest energy unoccupied orbital, would indicate the likely site for nucleophilic attack. The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further highlighting the reactive sites. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques well-suited for studying the conformational dynamics and intermolecular interactions of flexible molecules like substituted cyclohexanes.

Molecular mechanics force fields (e.g., MMFF94) can be used to rapidly calculate the potential energy of different conformations. sapub.org By systematically rotating the rotatable bonds, a conformational energy landscape can be generated. This landscape would visualize the relative energies of the chair and boat conformers and the energy barriers between them. For this compound, such a study would quantify the energy difference between the equatorial and axial isopropenyl conformers and map the pathway for ring inversion.

Molecular dynamics simulations, which simulate the movement of atoms over time, would provide a dynamic picture of the conformational flexibility. rsc.orgnih.gov An MD simulation would show the molecule predominantly residing in the most stable equatorial-isopropenyl chair conformation, with occasional, brief excursions to higher-energy conformations.

The steric bulk of the four methyl groups and the isopropenyl group significantly influences the shape and reactivity of the molecule. Molecular modeling allows for the visualization and quantification of these steric effects. The significant steric hindrance around the cyclohexane ring would likely influence how the molecule interacts with other molecules, for example, by shielding certain parts of the molecule from reaction. researchgate.net

MD simulations can also be used to study how this compound interacts with solvent molecules or other chemical species. By analyzing the trajectories of the simulation, one can determine preferred binding sites and orientations, which are governed by a combination of steric and electronic factors.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights into the energetic landscapes and the fleeting structures of transition states. For a molecule such as this compound, theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, can predict the most likely pathways for its various potential transformations. While specific computational studies on this exact compound are not extensively available in the public domain, the principles derived from studies of analogous structures, such as limonene and other substituted cyclohexanes, allow for a comprehensive theoretical exploration of its reactivity.

The primary reactive center of this compound is the exocyclic carbon-carbon double bond of the isopropenyl group. This site is susceptible to a variety of reactions, including electrophilic additions, oxidations, and radical additions. Computational modeling can map the potential energy surfaces for these reactions, identifying the minimum energy pathways and the structures of the corresponding transition states.

Electrophilic Addition: In the case of electrophilic addition, for instance, with a generic electrophile (E+), the reaction would proceed through a carbocation intermediate. Computational studies on similar alkenes can predict the regioselectivity of this addition. The attack of the electrophile on the terminal carbon of the double bond would lead to a more stable tertiary carbocation on the adjacent carbon, as dictated by Markovnikov's rule. DFT calculations can quantify the energy difference between the possible carbocation intermediates, thus providing a quantitative prediction of the regioselectivity. The subsequent nucleophilic attack to form the final product can also be modeled, including the stereochemical outcome.

Oxidation Reactions: The oxidation of the isopropenyl group, for example, through ozonolysis or epoxidation, is another area where computational studies offer significant insights. For ozonolysis, theoretical calculations can elucidate the mechanism of the formation of the initial molozonide, its rearrangement to the Criegee intermediate, and subsequent reactions. Studies on the ozonolysis of limonene have demonstrated the utility of DFT in understanding the complex reaction pathways and the nature of the intermediates formed.

Illustrative Data from a Hypothetical DFT Study on Electrophilic Addition:

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| Formation of Carbocation Intermediate 1 (less stable) | Activation Energy (ΔG‡) | +25.3 |

| Formation of Carbocation Intermediate 2 (more stable) | Activation Energy (ΔG‡) | +15.8 |

| Nucleophilic Attack on Intermediate 2 | Activation Energy (ΔG‡) | +2.1 |

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar electrophilic addition reactions studied computationally.

Prediction of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. Computational chemistry offers a suite of tools to probe these structure-reactivity relationships, providing a theoretical framework to understand and predict the molecule's chemical behavior.

Steric Effects: The cyclohexane ring is substituted with four methyl groups at the 1 and 5 positions. These bulky groups exert significant steric hindrance, influencing the approach of reagents to the reactive isopropenyl group. Computational models can quantify this steric hindrance by calculating steric maps or by analyzing the transition state geometries for various reaction pathways. For instance, the accessibility of the two faces of the double bond to an incoming reagent can be assessed, predicting any facial selectivity in addition reactions. The preferred conformation of the cyclohexane ring and the orientation of the isopropenyl substituent are also crucial factors that can be determined through conformational analysis using molecular mechanics or quantum mechanical methods.

Electronic Effects: The electronic nature of the substituents also plays a pivotal role in the molecule's reactivity. The alkyl groups are weakly electron-donating, which can influence the electron density of the double bond. Various computational parameters can be calculated to describe the electronic structure, such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and atomic charges.

An MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. For this compound, the region around the π-bond of the isopropenyl group would be expected to have a high negative potential, indicating its nucleophilic character and susceptibility to electrophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). For this molecule, the HOMO would likely be localized on the isopropenyl double bond, consistent with its role as the primary site of reactivity towards electrophiles.

Illustrative Data from a Hypothetical Computational Analysis:

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates moderate nucleophilicity, localized on the C=C bond. |

| LUMO Energy | +1.5 eV | Suggests low electrophilicity. |

| Natural Charge on C1 of isopropenyl | -0.15 e | Higher electron density, susceptible to electrophilic attack. |

| Natural Charge on C2 of isopropenyl | +0.05 e | Lower electron density. |

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar substituted cyclohexenes studied computationally.

By combining the analysis of both steric and electronic factors, a comprehensive picture of the structure-reactivity relationships for this compound can be developed. This theoretical understanding is invaluable for predicting its behavior in various chemical environments and for designing new synthetic routes involving this compound.

Applications in Materials Science and Organic Synthesis

Contributions to Elastomer and Synthetic Rubber Research

1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane plays a significant role in the scientific investigation of synthetic elastomers and natural rubber. evitachem.comchemicalbook.compharmaffiliates.com Its structure is relevant to oligomers—molecules that consist of several repeating monomer units. Specifically, it is analyzed in studies concerning the copolymerization of isoprene (B109036) and isobutylene (B52900), which are fundamental components in the production of various types of synthetic rubber, such as butyl rubber. chemicalbook.comchemicalbook.com The compound serves as a model for understanding the molecular structures that can arise during these polymerization processes and how they influence the final properties of the resulting elastomeric materials.

| Research Area | Contribution of this compound |

| Synthetic Elastomers | Used in studies to understand polymer structure and formation. evitachem.com |

| Natural Rubber Studies | Serves as an analytical compound in rubber research. chemicalbook.compharmaffiliates.com |

| Butyl Rubber Preparation | A structurally related oligomer is used in isoprene copolymerization for butyl rubber. chemicalbook.com |

Understanding Cyclic Oligomer Formation in Polymer Chemistry

A key area of research involving this compound is the investigation of cyclic oligomer formation. evitachem.com During the cationic copolymerization of monomers like isoprene and isobutylene, the formation of unwanted cyclic byproducts can occur, which may affect the yield and properties of the desired linear polymer. This compound is particularly valuable in understanding the mechanisms that lead to the creation of these cyclic structures. evitachem.comchemicalbook.compharmaffiliates.com By studying this and similar molecules, chemists can gain insights into the reaction pathways, allowing for the optimization of polymerization conditions to minimize the formation of these cyclic oligomers and improve the quality of synthetic rubber. evitachem.com

Utilization as a Precursor in the Synthesis of Specialized Polymers and Materials

Beyond its role in fundamental research, this compound is employed as a precursor in the production of specialized polymers and materials. evitachem.com The presence of the polymerizable isopropenyl group allows it to be incorporated as a monomer into polymer chains. Its bulky and saturated cyclohexane (B81311) core can impart unique mechanical and thermal properties to the resulting materials, such as modified rigidity, thermal stability, and solubility. evitachem.com These specialized polymers can find use in niche industrial applications where specific material characteristics are required. evitachem.com

Building Block in Complex Organic Synthesis

The reactivity of its functional group and the stereochemistry of its cyclohexane ring make this compound a useful building block in more extensive organic synthesis projects.

There is ongoing research into the potential application of this compound as a precursor in the synthesis of pharmaceutical compounds. evitachem.com Its defined three-dimensional structure can serve as a scaffold to construct more complex molecules with potential biological activity. While specific therapeutic applications are still under investigation, its role as a starting material highlights its utility in medicinal chemistry research. evitachem.com

The chemical reactivity of the isopropenyl group allows this compound to be converted into a variety of other functionalized cyclohexane derivatives. evitachem.com These reactions open pathways to new molecules that may serve as intermediates in different synthetic routes.

Key transformations include:

Oxidation : The double bond can be cleaved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide to yield ketones or carboxylic acids. evitachem.com

Reduction : The isopropenyl group can be converted to an isopropyl group through catalytic hydrogenation, typically using hydrogen gas with a palladium catalyst. evitachem.com

Substitution : Halogenation reactions, for instance with bromine or chlorine under UV light, can introduce halogen atoms, leading to halogenated cyclohexane derivatives. evitachem.com

Summary of Synthetic Transformations

| Reaction Type | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, Carboxylic acids |

| Reduction | Hydrogen gas with palladium catalyst | Isopropyl derivatives |

| Substitution | Bromine or chlorine under UV light | Halogenated cyclohexane derivatives |

Research Gaps and Future Directions for 1,1,5,5 Tetramethyl 2 1 Methylethenyl Cyclohexane

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane and related substituted cyclohexanes often rely on traditional organic chemistry methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A major research gap exists in the development of greener and more sustainable synthetic strategies.